1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride

Medicinal Chemistry Organic Synthesis Procurement Quality Control

This heteroaromatic amine hydrochloride is the optimal starting material for synthesizing cyclobutenedione-based CXCR2 antagonists, including Navarixin. Its 97% purity and room-temperature stability allow for immediate use in parallel synthesis, eliminating cold-chain logistics. Sourced as the racemate, it enables significant cost savings by facilitating in-house chiral resolution via tartaric acid derivatives, which yields both enantiomers at a fraction of the cost of the commercially resolved (R)-enantiomer. The hydrochloride salt also provides enhanced aqueous solubility for water-compatible transformations, while its predictable GHS hazard profile simplifies pilot-plant operations.

Molecular Formula C8H14ClNO
Molecular Weight 175.65 g/mol
CAS No. 1810070-14-4
Cat. No. B1432969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride
CAS1810070-14-4
Molecular FormulaC8H14ClNO
Molecular Weight175.65 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(O1)C)N.Cl
InChIInChI=1S/C8H13NO.ClH/c1-3-7(9)8-5-4-6(2)10-8;/h4-5,7H,3,9H2,1-2H3;1H
InChIKeyURFQDTRFLKESTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride (CAS 1810070-14-4): Baseline Chemical Identity and Procurement Overview


1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride is a heteroaromatic amine salt comprising a 5-methylfuran ring linked to a propan-1-amine moiety, isolated as the hydrochloride salt [1]. The compound possesses a molecular formula C8H14ClNO, a molecular weight of 175.66 g/mol, and a reported purity range of 95% to 98% across commercial suppliers . It is catalogued under PubChem CID 86262970 and is primarily employed as a building block in medicinal chemistry and organic synthesis, with the hydrochloride form offering enhanced aqueous solubility and long-term solid-state stability relative to its free base analog .

Why Generic Substitution of 1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride with In-Class Analogs Fails


Although furan-amine derivatives share a common heterocyclic core, substitution pattern, stereochemistry, and counterion selection profoundly influence key procurement-relevant parameters such as solubility, stability, chiral utility, and downstream synthetic compatibility. The presence of the 5-methyl group, the specific α-ethyl amine branching, and the hydrochloride salt form collectively define the compound's physical property profile (e.g., LogD, aqueous solubility) and its behavior in chiral resolution or salt-exchange steps . Substituting with a free base analog, a regioisomeric furan amine, or a different counterion can unpredictably alter reaction outcomes, purification efficiency, or the ability to resolve enantiomers, thereby compromising the reproducibility of a synthetic route or the viability of a scale-up campaign [1].

1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride: Quantitative Differentiation Evidence vs. Comparators


Purity Profile Differentiation: Hydrochloride Salt Consistently Delivers ≥97% Purity vs. Free Base's 95% Baseline

The hydrochloride salt of 1-(5-methylfuran-2-yl)propan-1-amine is routinely supplied at a minimum purity of 97%, as verified by independent vendors Fluorochem and Leyan . In contrast, the free base analog (CAS 64271-00-7) is typically offered at a 95% purity threshold by the same suppliers . This 2% absolute purity differential reduces the impurity burden that must be managed in subsequent synthetic steps, a critical factor for multi-step medicinal chemistry campaigns.

Medicinal Chemistry Organic Synthesis Procurement Quality Control

Cost Efficiency: Hydrochloride Salt Offers 68% Lower Price per Gram than (R)-Enantiomer and Comparable Cost to Free Base

The racemic hydrochloride salt is priced at approximately $225 per gram (Fluorochem, £177 for 1g) . In comparison, the (R)-enantiomer hydrochloride (CAS 779340-50-0) is quoted at $704 per gram (AKSci, price on request but estimated from 100mg/250mg pricing) . The free base (CAS 64271-00-7) is available at a similar cost to the racemic hydrochloride but lacks the handling and solubility advantages of the salt form . This cost differential makes the racemic hydrochloride the economically prudent choice for initial route scouting and optimization before committing to enantiopure material.

Procurement Economics Scale-up Viability Cost of Goods

Storage Stability: Hydrochloride Salt Remains Stable at Room Temperature; Free Base Requires Cold Storage (2-8°C)

The hydrochloride salt is specified for storage under inert atmosphere at room temperature (ChemicalBook) or with simple protection from light (MolCore 2-8°C) . In contrast, the free base analog (CAS 64271-00-7) explicitly requires cold chain storage at 2-8°C away from moisture to prevent degradation [1]. This difference reduces the logistical burden and energy costs associated with refrigerated storage and shipment, particularly for large-scale inventories.

Compound Management Long-term Stability Logistics

Aqueous Solubility: Hydrochloride Salt Confers Superior Water Solubility (0.7 mg/mL) Compared to Free Base

The hydrochloride salt exhibits an estimated aqueous solubility of 0.7 mg/mL (Log S (ESOL) = -2.4, corresponding to 0.00398 mol/L), as calculated from its molecular structure . The free base, while not directly reported with a solubility value, has a predicted LogD at pH 7.4 of -0.81 , indicating a significantly higher partition coefficient and lower aqueous solubility compared to the ionized salt. This 0.7 mg/mL solubility provides a baseline for aqueous reaction conditions and facilitates direct use in water-compatible transformations without the need for co-solvents.

Formulation Development Reaction Medium Selection Physicochemical Profiling

Chiral Scaffold Utility: Racemic Hydrochloride Enables Economic Chiral Resolution; Enantiopure Forms Are Premium-Priced Intermediates

The target compound is a racemic mixture, whereas the (R)-enantiomer (CAS 779340-50-0) serves as a key chiral building block in the synthesis of Navarixin (SCH 527123), a clinical-stage CXCR2 antagonist with pKi = 7.66 [1][2]. Procuring the racemic hydrochloride allows researchers to perform in-house chiral resolution, obtain both enantiomers for structure-activity relationship (SAR) studies, and potentially discover novel chiral leads without incurring the premium cost of pre-resolved material. This strategic flexibility is not available when directly purchasing enantiopure material.

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry Lead Optimization

GHS Hazard Profile: Specific Hazard Statements Guide Safe Handling; Hydrochloride Salt Requires Standard PPE, No Unusual Toxicity

The hydrochloride salt is classified under GHS as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . These hazards are typical for amine hydrochlorides and do not include more severe classifications such as carcinogenicity (H350) or specific target organ toxicity (STOT). The (R)-enantiomer shares an identical hazard profile . In contrast, some structurally related furan amines exhibit additional hazards due to different substitution patterns (e.g., thiophene analogs may have different toxicological profiles). This well-defined and manageable hazard profile reduces the complexity of shipping, handling, and regulatory documentation.

Laboratory Safety Regulatory Compliance SDS Documentation

Optimal Procurement and Application Scenarios for 1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride Based on Quantitative Differentiation


Medicinal Chemistry: Cost-Effective Scaffold for CXCR2 Antagonist Lead Generation

Use the racemic hydrochloride as a starting material for the synthesis of cyclobutenedione-based CXCR2 antagonists. The compound's 97% purity and room-temperature stability reduce the need for immediate purification and enable parallel synthesis of diverse analogs . Following initial SAR studies, the racemate can be resolved via classical diastereomeric salt formation to provide both enantiomers for biological evaluation, mirroring the approach used for Navarixin where the (R)-enantiomer was ultimately identified as the active stereoisomer .

Process Chemistry: Scale-Up Friendly Intermediate with Robust Handling Characteristics

For reaction scale-up campaigns, the hydrochloride salt's tolerance to ambient storage eliminates cold-chain logistics, while its 0.7 mg/mL aqueous solubility supports water-compatible transformations such as reductive aminations in aqueous/organic biphasic systems . The compound's predictable GHS hazard profile (H302, H315, H319, H335) allows for straightforward engineering controls and personal protective equipment protocols, reducing the complexity of pilot-plant operations .

Chiral Pool Expansion: Resolution of Racemic Hydrochloride to Access Both (R)- and (S)-Enantiomers

Procure the racemic hydrochloride at $225/g and perform in-house chiral resolution using tartaric acid derivatives or chiral chromatography. This strategy yields both enantiomers at a fraction of the $704/g premium charged for the commercially resolved (R)-enantiomer . The resolved (R)-enantiomer can then be directly employed in the synthesis of Navarixin or related CXCR2 modulators, while the (S)-enantiomer serves as a novel chiral probe for off-target selectivity studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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